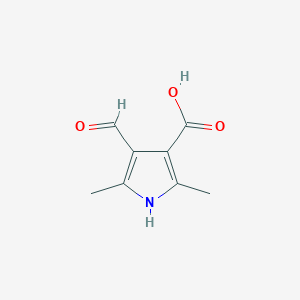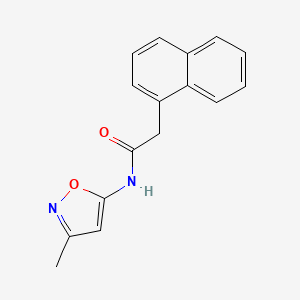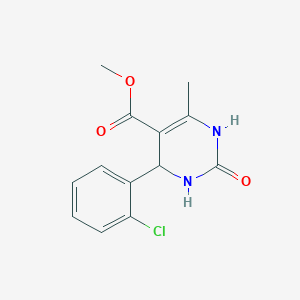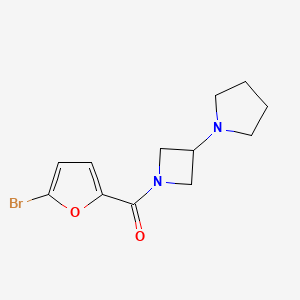
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is an intriguing organic compound due to its unique molecular structure and versatile reactivity. This compound comprises a brominated furan ring attached to an azetidin-1-yl group through a methanone linkage, while also containing a pyrrolidin-1-yl moiety. The presence of these functional groups imparts significant synthetic and chemical versatility, making it a compound of interest in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically starts with the bromination of furan to produce 5-bromofuran. This is followed by the formation of the azetidin-1-ylmethanone backbone, often through a ring-closing reaction involving suitable precursors. The pyrrolidin-1-yl group is then introduced, typically via nucleophilic substitution or addition reactions.
Step 1: Bromination of furan using bromine or N-bromosuccinimide.
Step 2: Synthesis of the azetidine ring, possibly via a cyclization reaction involving amine and haloketone precursors.
Step 3: Attachment of the pyrrolidin-1-yl group, potentially through a nucleophilic substitution reaction with an appropriate leaving group.
Industrial Production Methods: In an industrial context, the synthesis process is typically optimized for yield and efficiency. This could involve automated synthesis using flow chemistry techniques, the use of scalable reagents and catalysts, and stringent reaction condition controls to minimize by-products and maximize product purity.
Types of Reactions:
Oxidation: this compound may undergo oxidation reactions, especially at the furan ring, to form furanones or other oxidized derivatives.
Reduction: Reduction can target the carbonyl group of the methanone linkage to convert it into corresponding alcohols.
Substitution: The bromine atom on the furan ring can be a site for various substitution reactions, including nucleophilic or palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or mild conditions like using oxygen under UV light.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Grignard reagents, palladium catalysts for cross-coupling reactions, or halide exchange reagents.
Major Products: Depending on the reaction conditions, products can range from substituted furans, reduced alcohol derivatives, to complex polycyclic structures.
科学研究应用
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has multiple applications across various scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing novel materials.
Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, or enzyme inhibitory properties.
Medicine: Research into its potential therapeutic applications, such as in drug development for neurological disorders or as an intermediate in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals, advanced polymers, and as a precursor for agrochemicals.
作用机制
The mechanism of action of (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone depends on its application:
Biological Systems: It may interact with cellular enzymes, receptors, or DNA to exert its biological effects. Specific pathways could involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Chemical Systems: Acts as a versatile intermediate due to the reactivity of its functional groups, allowing it to participate in a variety of synthetic transformations.
相似化合物的比较
(5-Bromofuran-2-yl)methanol: Lacks the azetidin-1-yl and pyrrolidin-1-yl groups, making it less versatile in synthetic applications.
(5-Bromofuran-2-yl)(3-aminopyrrolidin-1-yl)methanone: Similar but with an amine group instead of azetidin-1-yl, offering different reactivity and bioactivity profiles.
(5-Bromofuran-2-yl)(azetidin-1-yl)methanone:
Conclusion
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a fascinating compound with diverse applications and reactivity. From its synthetic versatility to potential therapeutic uses, it offers a rich avenue for scientific exploration and industrial utility.
属性
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTBJKNVJKVHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[4-(Dimethylcarbamoylamino)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2869471.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)

![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)
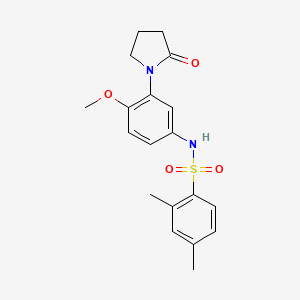
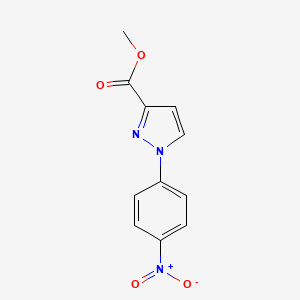
![2-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-1-methyl-1H-pyrrole](/img/structure/B2869483.png)
![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2869486.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)
